N-{2-[4-(aminosulfonyl)phenyl]ethyl}-7-methylimidazo[1,2-a]pyridine-2-carboxamide
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Description
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-7-methylimidazo[1,2-a]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C17H18N4O3S and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.10996162 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Future Directions
Mechanism of Action
Target of Action
The compound, also known as N-{2-[4-(aminosulfonyl)phenyl]ethyl}-7-methylimidazo[1,2-a]pyridine-2-carboxamide, is a derivative of the imidazo[1,2-a]pyridine class . Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound are likely to be the bacterial cells causing tuberculosis.
Biochemical Pathways
The compound affects the biochemical pathways of the tuberculosis bacteria, leading to their inability to replicate and survive. The downstream effects include a reduction in the bacterial load when treated with imidazo[1,2-a]pyridine analogues .
Pharmacokinetics
It’s worth noting that imidazo[1,2-a]pyridine analogues like q203 have displayed pharmacokinetic and safety profiles compatible with once-daily dosing , suggesting a favorable bioavailability.
Result of Action
The result of the compound’s action is a significant reduction in the bacterial load of tuberculosis. In vitro studies have shown that imidazo[1,2-a]pyridine analogues can cause a 90% to 99.9% reduction in bacterial growth .
properties
IUPAC Name |
7-methyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-12-7-9-21-11-15(20-16(21)10-12)17(22)19-8-6-13-2-4-14(5-3-13)25(18,23)24/h2-5,7,9-11H,6,8H2,1H3,(H,19,22)(H2,18,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBNPMOKWDTJNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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